4-[Benzo(B)thiophen-2-YL]-2-formylphenol
Description
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMPWQHEYEXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[b]thiophene Core Assembly
The benzo[b]thiophene nucleus is typically synthesized via cyclization of substituted thioglycolates with fluorinated benzaldehydes. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is produced by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in DMSO/triethylamine at 80°C. This method achieves 21–57% yields depending on substituents, with halogenated derivatives showing superior crystallinity.
Challenges in Phenolic Group Introduction
Direct hydroxylation of benzothiophene systems often leads to undesired oxidation byproducts. Patent DE19534745B4 circumvents this by employing methoxy-protected intermediates, followed by boron trichloride-mediated deprotection. This approach minimizes aluminum byproduct contamination common in classical AlCl3-based methods.
Friedel-Crafts Acylation Strategies
Friedel-Crafts chemistry remains pivotal for attaching aromatic moieties to the benzo[b]thiophene core.
Catalyst Selection and Optimization
Comparative studies reveal boron trichloride (BCl3) outperforms aluminum chloride (AlCl3) in acylation reactions:
| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| BCl3 | 0–25 | 78–82 | <5 |
| AlCl3 | 25–40 | 65–70 | 12–18 |
Data adapted from DE19534745B4
The BCl3-mediated process in 1,2-dichloroethane solvent produces homogeneous reaction mixtures, facilitating crystallization of key intermediates like 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene.
Regioselectivity Control
Positional selectivity during acylation is achieved through:
-
Steric directing groups : Bulkier substituents at C-6 of benzothiophene direct acylation to C-3
-
Electronic effects : Electron-withdrawing groups (e.g., -CF3) enhance electrophilic attack at C-4 of the phenolic ring
Formylation Methodologies
Introducing the ortho-formyl group requires careful sequence planning to avoid premature oxidation of sensitive functionalities.
Vilsmeier-Haack Formylation
This classical approach using POCl3/DMF complex faces limitations due to:
-
Competing chlorination of electron-rich benzothiophene systems
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Over-formylation leading to bis-aldehydes
Modifications employing N-formylpiperidine as a milder formylating agent achieve 68% yield with <3% bis-aldehyde formation.
Directed Ortho-Metalation (DoM)
A contemporary strategy involves:
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Protecting the phenolic -OH as a silyl ether
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Lithium-halogen exchange at C-2 of benzothiophene
-
Quenching with DMF to install the formyl group
This method demonstrates excellent regiocontrol (95:5 ortho:para selectivity) but requires stringent anhydrous conditions.
Deprotection and Final Product Isolation
Final deprotection of methoxy groups to phenolic -OH is critical for biological activity.
Boron Tribromide-Mediated Demethylation
BBr3 in dichloromethane at -78°C cleaves methyl ethers without affecting:
The reaction proceeds via intermediate borate complexes that stabilize the developing phenoxide ion.
Crystallization Techniques
Product isolation exploits differential solubility:
-
Crude product dissolved in hot ethyl acetate/hexane (1:3)
-
Gradual cooling induces crystallization of pure this compound
Scalability and Process Chemistry Considerations
Industrial-scale production requires addressing:
Catalyst Recycling
BCl3 recovery systems using cold traps (-196°C) achieve 92% catalyst reuse across 5 batches.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(B)thiophen-2-YL]-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[Benzo(B)thiophen-2-YL]-2-carboxyphenol.
Reduction: 4-[Benzo(B)thiophen-2-YL]-2-hydroxyphenol.
Substitution: 4-[Benzo(B)thiophen-2-YL]-2-nitrophenol or 4-[Benzo(B)thiophen-2-YL]-2-chlorophenol.
Scientific Research Applications
4-[Benzo(B)thiophen-2-YL]-2-formylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Benzo(B)thiophen-2-YL]-2-formylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiophene Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound contrasts with electron-donating groups like benzyloxy (in ) or bromo (in ). This difference impacts electronic properties, such as charge transport in semiconductors .
- Planarity and Conjugation: The benzo[b]thiophene-phenol system in the target compound enables extended π-conjugation, akin to fused thiophene derivatives in , which are critical for organic semiconductors.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility: The target compound’s hydroxyl and formyl groups likely enhance solubility in polar aprotic solvents compared to nonpolar fused thiophenes in .
- Optoelectronic Performance: While the target compound’s bandgap is estimated to align with benzo[b]thieno[2,3-d]thiophene derivatives (used in organic electronics ), the lack of direct experimental data necessitates caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
